Cas no 172215-95-1 (2-Acetamino-5-chloro-3-nitro benzotrifluoride)

2-Acetamino-5-chloro-3-nitro benzotrifluoride 化学的及び物理的性質
名前と識別子
-
- N-(4-Chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide
- Acetamide,N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]-
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
- 2-acetamido-5-chloro-3-nitrobenzotrifluoride
- 2-Acetamino-5-chloro-3-nitro benzotrifluoride
- 4-chloro-6-(trifluoromethyl)-2-nitroacetanilide
- DTXSID40441857
- MFCD08062505
- 172215-95-1
- SCHEMBL8904042
-
- インチ: InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
- InChIKey: PIOFBQYLNVJKCT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C(NC(=O)C)=C([N+]([O-])=O)C=1
計算された属性
- せいみつぶんしりょう: 282.00200
- どういたいしつりょう: 282.0019042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- PSA: 74.92000
- LogP: 3.82160
2-Acetamino-5-chloro-3-nitro benzotrifluoride セキュリティ情報
2-Acetamino-5-chloro-3-nitro benzotrifluoride 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Acetamino-5-chloro-3-nitro benzotrifluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A161213-2mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 2mg |
$ 65.00 | 2022-06-08 | ||
TRC | A161213-10mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 10mg |
$ 160.00 | 2022-06-08 | ||
TRC | A161213-1mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 1mg |
$ 50.00 | 2022-06-08 |
2-Acetamino-5-chloro-3-nitro benzotrifluoride 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-Acetamino-5-chloro-3-nitro benzotrifluorideに関する追加情報
2-Acetamido-5-chloro-3-nitro benzotrifluoride (CAS No. 172215-95-1): A Comprehensive Overview
2-Acetamido-5-chloro-3-nitro benzotrifluoride (CAS No. 172215-95-1) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its acetamido, chloro, and nitro substituents, along with a benzotrifluoride moiety, offers a range of potential applications in the development of novel therapeutic agents.
The chemical structure of 2-Acetamido-5-chloro-3-nitro benzotrifluoride is particularly noteworthy due to its functional groups, which can influence its reactivity and biological activity. The acetamido group, for instance, is known for its ability to form hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The chloro substituent can modulate the lipophilicity and electronic properties of the molecule, while the nitro group can serve as an electron-withdrawing moiety, affecting the compound's reactivity and stability.
The benzotrifluoride moiety is another key feature of this compound. The presence of three fluorine atoms in the benzene ring can significantly alter the physicochemical properties of the molecule, such as its solubility and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of potential drug candidates.
In recent years, 2-Acetamido-5-chloro-3-nitro benzotrifluoride has been explored in various research studies for its potential therapeutic applications. One notable area of interest is its use as an intermediate in the synthesis of pharmaceuticals. For example, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel antiviral agents. The researchers found that derivatives of 2-Acetamido-5-chloro-3-nitro benzotrifluoride exhibited potent antiviral activity against several strains of influenza virus, making it a promising lead compound for further drug development.
Beyond antiviral applications, 2-Acetamido-5-chloro-3-nitro benzotrifluoride has also shown potential in cancer research. A study published in Cancer Research investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that derivatives of 2-Acetamido-5-chloro-3-nitro benzotrifluoride demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as a lead compound for anticancer drug development.
The synthesis and characterization of 2-Acetamido-5-chloro-3-nitro benzotrifluoride have been well-documented in the literature. A common synthetic route involves the nitration of 4-acetamidobenzotrifluoride followed by chlorination to introduce the chloro substituent. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of the final product.
In addition to its synthetic utility, 2-Acetamido-5-chloro-3-nitro benzotrifluoride has also been studied for its environmental impact. Research published in Environmental Science & Technology evaluated the biodegradability and ecotoxicity of this compound. The findings suggested that while it is relatively stable under environmental conditions, it does not pose significant ecotoxicological risks when used within regulated limits.
The future prospects for 2-Acetamido-5-chloro-3-nitro benzotrifluoride are promising. Ongoing research continues to explore its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. As new derivatives and analogs are developed, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
In conclusion, 2-Acetamido-5-chloro-3-nitro benzotrifluoride (CAS No. 172215-95-1) is a multifaceted organic compound with a rich chemical structure that offers numerous opportunities for research and development. Its unique combination of functional groups makes it a valuable intermediate in pharmaceutical synthesis and a promising candidate for therapeutic applications. As research progresses, it is expected that this compound will continue to contribute significantly to advancements in medicinal chemistry and related fields.
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